molecular formula C22H15F2N3O4S B2629236 Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-27-4

Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2629236
CAS No.: 851949-27-4
M. Wt: 455.44
InChI Key: IZLXZRCBNJUGDK-UHFFFAOYSA-N
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Description

  • Electrophilic aromatic substitution reactions to introduce fluorine atoms on the benzene rings.
  • Use of reagents such as fluorobenzene derivatives and catalysts like aluminum chloride.
  • Amidation and Esterification:

    • Coupling reactions to attach the 3-fluorobenzamido group.
    • Esterification to introduce the ethyl ester group.
  • Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridazine core, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Common Reagents and Conditions:

      Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

      Substitution: Nucleophiles like amines or thiols under basic conditions.

    Major Products:

    • Oxidation products include sulfoxides and sulfones.
    • Reduction products include alcohols.
    • Substitution products vary depending on the nucleophile used.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    • Formation of the Thienopyridazine Core:

      • Starting with a suitable thieno[3,4-d]pyridazine precursor.
      • Cyclization reactions to form the core structure.

    Scientific Research Applications

    Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These may include:

      Enzymes: Inhibition of key enzymes involved in disease pathways.

      Receptors: Modulation of receptor activity, affecting cellular signaling pathways.

      DNA/RNA: Binding to nucleic acids, influencing gene expression.

    Comparison with Similar Compounds

    • Ethyl 5-(3-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
    • Ethyl 5-(3-bromobenzamido)-3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

    Comparison:

    • Fluorinated vs. Chlorinated/Brominated: The presence of fluorine atoms in Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can significantly alter its electronic properties, making it more lipophilic and potentially enhancing its biological activity.
    • Unique Properties: Fluorinated compounds often exhibit increased metabolic stability and improved binding affinity to biological targets compared to their chlorinated or brominated counterparts.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Biological Activity

    Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound characterized by a thieno[3,4-d]pyridazine core structure. This compound features multiple functional groups that contribute to its potential biological activity, including a fluorobenzamide moiety and a fluorophenyl group. The presence of fluorine atoms typically enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for medicinal chemistry applications.

    Structural Characteristics

    The compound's structure includes:

    • Thieno[3,4-d]pyridazine core : A fused ring system that provides unique electronic properties.
    • Amide bond : Facilitates hydrogen bonding interactions.
    • Fluorinated aromatic groups : Enhance biological activity through increased lipophilicity and potential receptor interactions.

    Biological Activity Overview

    Research on similar thienopyridazine derivatives indicates several potential biological activities, including:

    • Antimicrobial properties : Compounds with similar structures have shown antibacterial activity against various strains of bacteria.
    • Anticancer potential : Some derivatives exhibit cytotoxic effects against cancer cell lines.

    Case Studies and Research Findings

    • Antibacterial Activity : A study screened various thienopyridine derivatives for their in vitro antibacterial activity using the paper disk diffusion method. The results indicated that compounds with electron-withdrawing groups at specific positions on the aromatic rings often exhibited reduced antibacterial activity, particularly against Gram-negative bacteria.
      CompoundGram-positive (B. subtilis)Gram-positive (S. aureus)Gram-negative (E. coli)Gram-negative (S. typhi)
      4a25 µg/ml25 µg/ml≥200 µg/ml≥200 µg/ml
      5b12.5 µg/ml12.5 µg/ml25 µg/ml50 µg/ml
      7b6.3 µg/ml12.5 µg/ml25 µg/ml25 µg/ml
    • Cytotoxicity Studies : In vitro assays demonstrated that certain thienopyridazine derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways.

    Comparative Analysis with Related Compounds

    The biological activity of this compound can be compared with other structurally similar compounds:

    Compound NameStructural FeaturesBiological ActivityUnique Characteristics
    Ethyl 5-(2-fluorobenzamido)-3-(phenyl)-4-oxo-thieno[3,4-d]pyridazineLess fluorinationPotential A1 antagonistFewer fluorine substituents
    Ethyl 5-(difluorobenzamido)-3-(naphthalen-1-yl)-4-oxo-thieno[3,4-d]pyridazineNaphthalene instead of phenylSimilar activity profileBroader aromatic system
    Ethyl 5-(trifluoromethylbenzamido)-3-(fluorophenyl)-4-oxo-thieno[3,4-d]pyridazineTrifluoromethyl groupPotential A1 antagonistEnhanced lipophilicity

    Properties

    IUPAC Name

    ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H15F2N3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-4-3-5-14(24)10-12)17(16)21(29)27(26-18)15-8-6-13(23)7-9-15/h3-11H,2H2,1H3,(H,25,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IZLXZRCBNJUGDK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H15F2N3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    455.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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